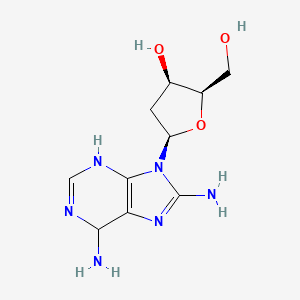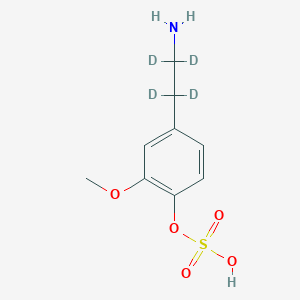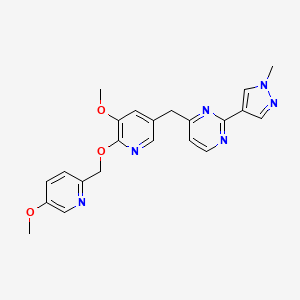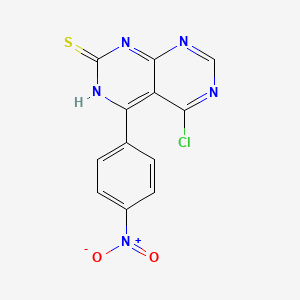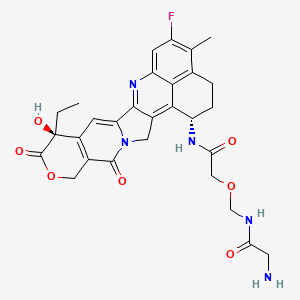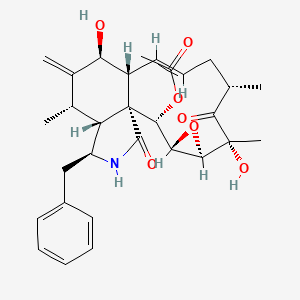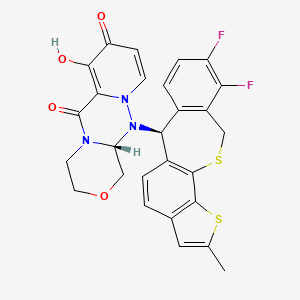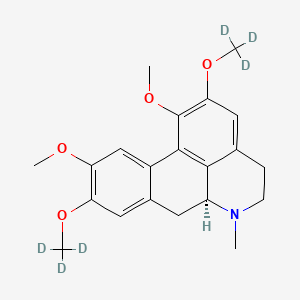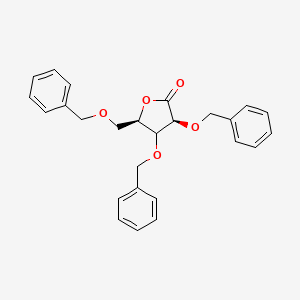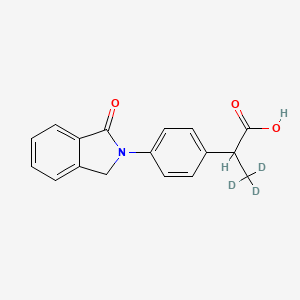
Indoprofen-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indoprofen-d3 is a deuterium-labeled analog of Indoprofen, a non-steroidal anti-inflammatory drug (NSAID). The molecular formula of this compound is C17D3H12NO3, and it has a molecular weight of 284.324 . This compound is primarily used in scientific research as a stable isotope-labeled standard.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Indoprofen-d3 involves the incorporation of deuterium atoms into the Indoprofen molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The final product is then purified using techniques such as chromatography to achieve the desired purity and isotopic enrichment .
化学反応の分析
Types of Reactions: Indoprofen-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Indoprofen-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification of Indoprofen and its metabolites.
Biology: Employed in metabolic studies to trace the pathways and transformations of Indoprofen in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Indoprofen.
Industry: Applied in the development and validation of analytical methods for quality control and regulatory compliance
作用機序
Indoprofen-d3 exerts its effects through the inhibition of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By inhibiting COX, this compound reduces the production of prostaglandins, leading to decreased inflammation and pain. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the inflammatory response .
類似化合物との比較
Ibuprofen-d3: Another deuterium-labeled NSAID used in similar research applications.
Ketoprofen-d3: A deuterium-labeled analog of Ketoprofen, used in pharmacokinetic and metabolic studies.
Naproxen-d3: A deuterium-labeled version of Naproxen, employed in analytical and clinical research.
Uniqueness: Indoprofen-d3 is unique due to its specific structural modifications, which include the incorporation of deuterium atoms. This modification enhances its stability and allows for precise tracking in various analytical applications. Compared to other similar compounds, this compound offers distinct advantages in terms of isotopic labeling and analytical performance .
特性
分子式 |
C17H15NO3 |
|---|---|
分子量 |
284.32 g/mol |
IUPAC名 |
3,3,3-trideuterio-2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C17H15NO3/c1-11(17(20)21)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)19/h2-9,11H,10H2,1H3,(H,20,21)/i1D3 |
InChIキー |
RJMIEHBSYVWVIN-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O |
正規SMILES |
CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7](/img/structure/B12410547.png)
![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410553.png)
